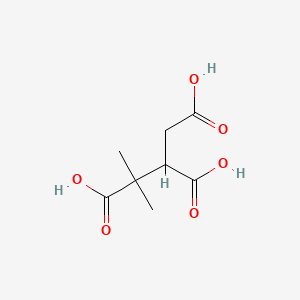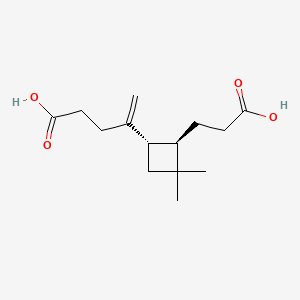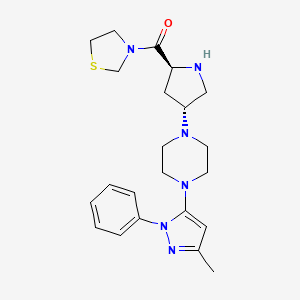
(2S,4R)-Teneligliptin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-Teneligliptin, also known as NVP-TNLT, is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Novo Nordisk. It is used as an oral anti-diabetic drug to treat type 2 diabetes mellitus (T2DM). DPP-4 inhibitors work by inhibiting the enzyme DPP-4, which breaks down the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking the activity of DPP-4, (2S,4R)-teneligliptin increases the levels of GLP-1 and GIP, which in turn stimulate the release of insulin from the pancreas and reduce glucagon secretion. This helps to lower blood glucose levels and improve glycemic control.
Aplicaciones Científicas De Investigación
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, widely researched for its therapeutic potential in managing Type 2 Diabetes Mellitus (T2DM). It exhibits a unique structure characterized by five consecutive rings, which produces a potent and long-lasting effect. Teneligliptin enhances the incretin effect, which increases insulin secretion in a glucose-dependent manner and decreases glucagon levels in the circulation, among other beneficial effects on glycemic control and potential impacts on cardiovascular and renal health.
Teneligliptin's Role in Glycemic Control
Teneligliptin has been extensively evaluated for its efficacy in glycemic control as both monotherapy and in combination with other antidiabetic agents. Studies highlight its capacity to reduce HbA1c levels significantly, showcasing sustained improvement in glycemic control over both short-term (12 weeks) and long-term (52 weeks) periods. Notably, teneligliptin's action is characterized by its well-tolerated nature and a safety profile comparable to other DPP-4 inhibitors, with minimal risk of hypoglycemia and weight neutrality as significant advantages (Sharma et al., 2016; Danao et al., 2017).
Cardio-Renal Safety Profile
The cardio-renal safety profile of teneligliptin has been a focal point of investigation, given the prevalence of cardiovascular disease and chronic kidney disease (CKD) among T2DM patients. Studies indicate that teneligliptin does not cause QT prolongation at clinically relevant doses, may improve left ventricular function, and supports cardiovascular safety in T2DM patients. Its dual route of excretion, through both renal and hepatic pathways, allows for safe administration in patients with varying degrees of renal impairment without the need for dose adjustment, marking a significant therapeutic advantage in managing T2DM patients with CKD, including those with end-stage renal disease (Patel et al., 2016; Abubaker et al., 2017).
Potential for Alternate-Day Therapy
Emerging research suggests the potential for alternate-day therapy with teneligliptin in T2DM management, indicating its efficacy and safety among older subjects and its desirable pharmacokinetic profile. This novel approach might enhance treatment satisfaction, improve patient compliance, and reduce treatment costs, although further large-scale clinical investigations are necessary to substantiate these findings (Singh et al., 2022).
Analytical Methods for DPP-4 Inhibitors
The determination of DPP-4 inhibitors, including teneligliptin, in pharmaceutical forms and biological matrices is critical for clinical monitoring and pharmacokinetic studies. A variety of spectrophotometric and chromatographic methods have been developed, underlining the importance of accurate and reliable analytical techniques in the therapeutic use and study of teneligliptin and other DPP-4 inhibitors (Deshpande & Butle, 2018).
Propiedades
IUPAC Name |
[(2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRQANOPCQRCME-UXHICEINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-Teneligliptin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

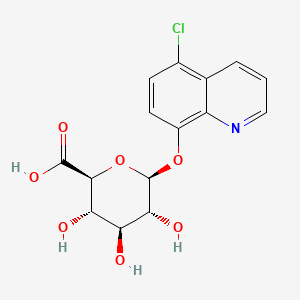
![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)
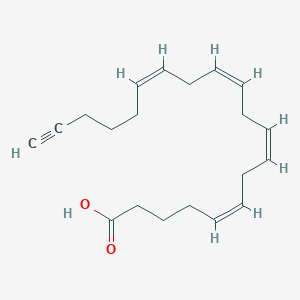

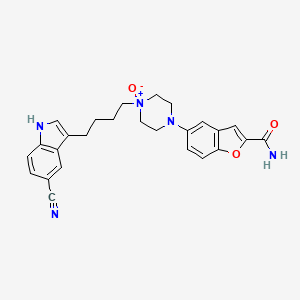

![2,9-Bis(5-bromothiophen-2-yl)-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B565835.png)

![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)


